4-(Iodomethyl)-2,2-dimethyloxetane
Overview
Description
4-(Iodomethyl)-2,2-dimethyloxetane is an organic compound belonging to the class of halomethyl ethers It is characterized by the presence of an iodomethyl group attached to a dimethyloxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Iodomethyl)-2,2-dimethyloxetane typically involves the iodination of a precursor compound. One common method is the reaction of 2,2-dimethyloxetane with iodomethane in the presence of a base such as sodium hydride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of eco-friendly reagents and solvents is often considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Iodomethyl)-2,2-dimethyloxetane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The iodomethyl group can be oxidized to form aldehydes or ketones using oxidizing agents like sodium periodate or manganese dioxide.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Oxidation: Sodium periodate, manganese dioxide, or hydrogen peroxide in the presence of vanadium pentoxide.
Reduction: Lithium aluminum hydride or other hydride donors.
Major Products Formed
Substitution: Formation of substituted oxetanes.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
4-(Iodomethyl)-2,2-dimethyloxetane has several applications in scientific research:
Organic Synthesis: Used as a methylating agent in the synthesis of various organic compounds.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to introduce methyl groups into bioactive molecules.
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Biological Research: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 4-(Iodomethyl)-2,2-dimethyloxetane involves the reactivity of the iodomethyl group. In substitution reactions, the iodomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation reactions, the iodomethyl group is converted to a carbonyl group, altering the electronic structure of the molecule and enabling further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 4-(Bromomethyl)-2,2-dimethyloxetane
- 4-(Chloromethyl)-2,2-dimethyloxetane
- 4-(Fluoromethyl)-2,2-dimethyloxetane
Uniqueness
4-(Iodomethyl)-2,2-dimethyloxetane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromomethyl, chloromethyl, and fluoromethyl analogs. The iodomethyl group is a better leaving group in substitution reactions, making the compound more reactive in such transformations. Additionally, the larger atomic radius of iodine compared to bromine, chlorine, and fluorine can influence the steric and electronic properties of the compound, leading to different reaction outcomes.
Properties
IUPAC Name |
4-(iodomethyl)-2,2-dimethyloxetane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11IO/c1-6(2)3-5(4-7)8-6/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLLHQRFWYOVSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(O1)CI)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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